N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide
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Overview
Description
N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide is a compound that features a fluorinated pyridine ring, a cyclopentene ring, and a carboxamide group. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide typically involves the following steps:
Fluorination of Pyridine:
Formation of Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide group but lack the fluorine atom and cyclopentene ring.
Fluoropyridines: Compounds with fluorine atoms in the pyridine ring but different substituents and functional groups.
Uniqueness
N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide is unique due to the combination of the fluorinated pyridine ring, cyclopentene ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-15(11-7-6-10(13)8-14-11)12(16)9-4-2-3-5-9/h2-3,6-9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZKIOMBFKMNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)F)C(=O)C2CC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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